molecular formula C11H10F4N2O3 B1524498 2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate CAS No. 1334148-88-7

2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate

Cat. No.: B1524498
CAS No.: 1334148-88-7
M. Wt: 294.2 g/mol
InChI Key: CREGNTVIAWXPDV-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by the presence of trifluoroethyl and carbamate groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate typically involves the reaction of 2-carbamoyl-4-fluoro-5-methylphenylamine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-(2-fluoro-5-methylphenyl)carbamate
  • Methyl 2-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethyl)thio]phenylamino]methyl]benzoate

Uniqueness

2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate is unique due to the presence of both trifluoroethyl and carbamate groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4N2O3/c1-5-2-8(6(9(16)18)3-7(5)12)17-10(19)20-4-11(13,14)15/h2-3H,4H2,1H3,(H2,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREGNTVIAWXPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)N)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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